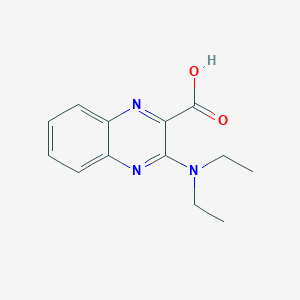

3-(Diethylamino)quinoxaline-2-carboxylic acid

CAS No.:

Cat. No.: VC15934380

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O2 |

|---|---|

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | 3-(diethylamino)quinoxaline-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H15N3O2/c1-3-16(4-2)12-11(13(17)18)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H,17,18) |

| Standard InChI Key | POKIPJRJQFWDAR-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O |

Introduction

Chemical Structure and Identification

Molecular and Structural Features

The molecule consists of a quinoxaline core (a bicyclic structure with two adjacent nitrogen atoms) with two distinct functional groups:

-

Diethylamino group (-N(C₂H₅)₂) at position 3, contributing to lipophilicity and potential hydrogen-bonding interactions.

-

Carboxylic acid (-COOH) at position 2, enabling further derivatization (e.g., amide or ester formation).

Table 1: Key Identifiers

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ | |

| Molecular Weight | 245.28 g/mol | |

| SMILES | CCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O | |

| InChIKey | POKIPJRJQFWDAR-UHFFFAOYSA-N | |

| PubChem CID | 83544449 |

Synthesis and Preparation

a. Condensation Reactions

Quinoxalines are often formed by reacting 1,2-diamines with diketones or via cyclization reactions. For carboxylic acid derivatives, incorporation of a carboxylic acid group may involve:

-

Catalytic carboxylation: Introducing CO₂ under specific conditions.

-

Nucleophilic substitution: Replacing halogen atoms (e.g., Cl) with carboxylate groups.

b. Hydrothermal Synthesis (HTS)

As demonstrated in studies on related quinoxaline carboxylic acids, HTS offers a green chemistry alternative. For example, 2,3-diarylquinoxaline carboxylic acids are synthesized by reacting 1,2-diarylketones with 3,4-diaminobenzoic acid in high-temperature water (150–230°C) without volatile solvents or toxic catalysts .

Physical and Chemical Properties

Stability and Reactivity

-

Thermal stability: Limited data, but carboxylic acid groups may undergo decarboxylation under high temperatures.

-

Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the diethylamino group’s lipophilicity.

-

pH sensitivity: The carboxylic acid group is deprotonated in basic conditions, forming a carboxylate anion.

Table 2: Predicted Physicochemical Properties

| Property | Value (Predicted) | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | >300°C (estimated) | |

| pKa | ~2.5 (carboxylic acid) |

Biological and Pharmacological Activities

Table 3: Biological Activity of Related Quinoxalines

Applications and Research Findings

Role in Materials Science

The diethylamino group’s electron-donating properties and the carboxylic acid’s reactivity make this compound suitable for:

-

Coordination chemistry: Ligand in metal-organic frameworks (MOFs).

-

Polymer synthesis: Monomer for polyamides or polyesters.

Research Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume